1-butyl-4-[1-(4-fluorobenzyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one
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Overview
Description
1-Butyl-4-[1-(4-fluorobenzyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one is a complex organic compound that features a benzimidazole core linked to a pyrrolidinone ring
Mechanism of Action
Target of Action
The compound contains a benzimidazole moiety, which is a type of heterocyclic aromatic organic compound. This moiety is part of many known pharmacologically active compounds that bind with high affinity to multiple receptors . .
Mode of Action
The mode of action of a compound depends on its structure and the target it interacts with. For instance, benzimidazole derivatives have been found to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . But the exact mode of action of this specific compound is unknown without further study.
Biochemical Pathways
The compound also contains a pyrrolidine ring, which is a type of nitrogen heterocycle. Pyrrolidine derivatives have been found to have bioactive properties and can interact with various biochemical pathways . .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on its chemical structure. For instance, the presence of a fluorobenzyl group might influence the compound’s lipophilicity, which could affect its absorption and distribution . .
Action Environment
The action, efficacy, and stability of a compound can be influenced by various environmental factors, such as pH, temperature, and the presence of other molecules. The compound’s fluorobenzyl and benzimidazole groups might influence its stability, while its pyrrolidine group might affect its reactivity . .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-butyl-4-[1-(4-fluorobenzyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one typically involves multi-step organic reactions. One common approach is the selective synthesis of pyrrolidin-2-ones via the ring contraction and deformylative functionalization of piperidine derivatives . This process involves the in situ formation of pyrrolidine-2-carbaldehyde, followed by carboxylic acid formation, decarboxylation, and ipso-oxidation.
Industrial Production Methods: Industrial production methods for this compound are not extensively documented in the literature. large-scale synthesis would likely involve optimization of the aforementioned synthetic routes to ensure high yield and purity, possibly incorporating continuous flow techniques and advanced purification methods.
Chemical Reactions Analysis
Types of Reactions: 1-Butyl-4-[1-(4-fluorobenzyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly on the benzimidazole and pyrrolidinone rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
1-Butyl-4-[1-(4-fluorobenzyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s structure allows it to interact with biological macromolecules, making it useful in biochemical assays and drug design.
Industry: It can be used in the development of advanced materials with unique properties, such as polymers and nanomaterials.
Comparison with Similar Compounds
Indole Derivatives: These compounds share a similar aromatic structure and exhibit diverse biological activities.
Pyrrolidinone Derivatives: Compounds like 3-iodopyrroles and other pyrrolidin-2-ones have similar structural motifs and reactivity.
Uniqueness: 1-Butyl-4-[1-(4-fluorobenzyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one is unique due to its specific combination of a benzimidazole core and a pyrrolidinone ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
1-butyl-4-[1-[(4-fluorophenyl)methyl]benzimidazol-2-yl]pyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24FN3O/c1-2-3-12-25-15-17(13-21(25)27)22-24-19-6-4-5-7-20(19)26(22)14-16-8-10-18(23)11-9-16/h4-11,17H,2-3,12-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNRURCFZDDRNOS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1CC(CC1=O)C2=NC3=CC=CC=C3N2CC4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24FN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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